molecular formula C17H18N2O3S B506546 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenol CAS No. 296790-98-2

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenol

Cat. No. B506546
CAS RN: 296790-98-2
M. Wt: 330.4g/mol
InChI Key: HXBJIGYKYDLFGM-UHFFFAOYSA-N
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Description

The compound “4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenol” is a benzisothiazole derivative. Benzisothiazoles are a class of organic compounds containing a benzene fused to an isothiazole ring. The isothiazole ring is a five-membered heterocycle containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The InChI code provided in the search results can be used to generate a 2D structure of the molecule. This compound has a molecular weight of 288.33 g/mol .


Chemical Reactions Analysis

Again, without specific literature, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound. Benzisothiazoles, in general, are known to participate in a variety of chemical reactions, particularly as intermediates in the synthesis of more complex molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted from its structure. For example, the presence of polar groups (such as the sulfone and hydroxyl groups in this compound) can influence its solubility in different solvents. The exact properties would need to be determined experimentally .

Scientific Research Applications

Antioxidant Activity and Therapeutic Roles

  • Chlorogenic Acid (CGA), a phenolic compound with structural similarities, demonstrates a broad spectrum of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity activities. Its modulation of lipid and glucose metabolism suggests potential for treating disorders like cardiovascular disease and diabetes (Naveed et al., 2018).

Antimicrobial Activity

  • The degradation of acetaminophen by advanced oxidation processes (AOPs) has been studied, with findings relevant to environmental and antimicrobial research. This indicates the potential for related compounds in enhancing AOPs for environmental decontamination and antimicrobial applications (Qutob et al., 2022).

Pharmaceutical and Material Science Applications

  • Benzoxazole derivatives, including compounds with structural motifs related to "4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenol," have shown significant pharmacological properties and applications in material science. The microwave-assisted synthesis of these derivatives points to their importance in rapid and diverse chemical research and industrial applications (Özil & Menteşe, 2020).

Anti-Cancer and Hepato-protective Effects

  • Thymoquinone, a compound with some structural resemblance, has been noted for its anti-cancer and hepato-protective activities among other therapeutic potentials, suggesting the broad pharmaceutical applications of similarly structured molecules (Aftab, 2021).

Synthetic and Environmental Applications

  • The study of synthetic phenolic antioxidants, including their environmental occurrence, fate, human exposure, and toxicity, underscores the importance of understanding the environmental impact and potential health risks of widespread chemical usage. This research has implications for the safety evaluation of synthetic compounds, including those related to "4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenol" (Liu & Mabury, 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, which is not specified in this case. Benzisothiazoles are used in a wide range of applications, from pharmaceuticals to dyes, and their mechanisms of action can vary widely .

Safety and Hazards

The safety data sheet (SDS) for a compound provides information on its hazards. This compound is labeled as an irritant .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s a pharmaceutical intermediate, future research might focus on improving its synthesis or exploring its biological activity .

properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-5-methyl-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-10(2)13-9-14(11(3)8-15(13)20)18-17-12-6-4-5-7-16(12)23(21,22)19-17/h4-10,20H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBJIGYKYDLFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC2=NS(=O)(=O)C3=CC=CC=C32)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-isopropyl-5-methylphenol

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